molecular formula C7H10BrN3 B13274285 3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13274285
M. Wt: 216.08 g/mol
InChI Key: PPVQVXVZNWMSNC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. The bromomethyl (-CH2Br) substituent at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions for introducing alkyl or aryl groups. This compound is widely utilized in pharmaceutical and agrochemical research for constructing complex molecules, leveraging its ability to act as a leaving group in cross-coupling or functionalization reactions .

Properties

IUPAC Name

3-(bromomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVQVXVZNWMSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CBr)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with an appropriate bromomethylating agent. One common method is the one-pot synthesis, which involves the condensation of 2-hydrazinopyridine with a bromomethylating agent under mild conditions . The reaction is usually carried out at room temperature, making it an efficient and practical approach.

Industrial Production Methods

the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions are various derivatives of this compound, depending on the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of [1,2,4]triazolo[4,3-a]pyridine derivatives is exemplified by substitutions at the 3-position and other sites. Below is a detailed comparison with key analogs:

3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine Hydrochloride

  • CAS : 1803587-84-9
  • Molecular Formula : C7H11Cl2N3
  • Key Features :
    • Chloro analog of the bromomethyl compound, with Cl replacing Br.
    • Hydrochloride salt improves aqueous solubility for synthetic applications.
    • Used as a building block in medicinal chemistry, similar to the bromo derivative but with slightly lower reactivity due to weaker C-Cl bond strength .

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid

  • CAS : 112811-65-1
  • Molecular Formula : C8H8F3N3O2
  • Key Features: Trifluoromethyl (-CF3) group enhances metabolic stability and electron-withdrawing properties. Carboxylic acid at position 6 introduces polarity, facilitating hydrogen bonding and solubility. Potential applications in drug design for optimizing pharmacokinetic profiles .

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid Hydrochloride

  • Molecular Formula : C8H9ClF2N3O2
  • Key Features :
    • Difluoromethyl (-CHF2) substituent balances lipophilicity and electronic effects.
    • Carboxylic acid and hydrochloride salt enhance solubility, making it suitable for biological testing.
    • Marketed by CymitQuimica as a research chemical for agrochemical and pharmaceutical studies .

8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Key Features: Chlorine at position 8 and a 4-propylphenyl group at position 3. Demonstrated potent herbicidal activity (50% weed inhibition at 37.5 g/ha) against dicotyledonous weeds, with selectivity for crops like corn and rice . Highlights the role of aromatic substituents in enhancing bioactivity.

3-(Aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Hydrochloride

  • Molecular Formula : C6H10ClN5O
  • Key Features: Aminomethyl (-CH2NH2) group enables nucleophilic reactions or conjugation with carbonyls. Hydrochloride salt improves stability and solubility for biochemical assays .

S903-1453: N,N-dimethyl-4-[7-(propane-1-sulfonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxamide

  • Key Features :
    • Complex derivative with a sulfonyl group and piperidine carboxamide.
    • Designed for high-throughput screening in drug discovery, targeting enzymes or receptors via sulfonamide interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications References
3-(Bromomethyl)-...pyridine - C7H10BrN3 -CH2Br at C3 Nucleophilic substitution reactions
3-(Chloromethyl)-... HCl 1803587-84-9 C7H11Cl2N3 -CH2Cl at C3, HCl salt Synthetic intermediate
3-(Trifluoromethyl)-...-6-carboxylic acid 112811-65-1 C8H8F3N3O2 -CF3 at C3, -COOH at C6 Drug design, metabolic stability
3-(Difluoromethyl)-...-6-carboxylic acid HCl - C8H9ClF2N3O2 -CHF2 at C3, -COOH at C6, HCl Agrochemical/pharmaceutical research
8-Chloro-3-(4-propylphenyl)-... - C15H15ClN4 -Cl at C8, 4-propylphenyl at C3 Herbicidal activity (50% inhibition)
S903-1453 Screening Compound - C17H27N5O3S Sulfonyl-piperidine carboxamide Drug discovery screening

Biological Activity

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the introduction of the bromomethyl group through halogenation processes. The compound can be derived from various precursors in the triazole family using methods such as:

  • Halogenation : Utilizing brominating agents in appropriate solvents.
  • Cyclization : Forming the triazole ring through condensation reactions involving suitable nitrogen-containing compounds.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of triazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 mg/mL .
  • Antifungal Activity : Some derivatives exhibit antifungal properties effective against common pathogens like Candida albicans .

Anti-inflammatory Effects

Research has indicated that triazole derivatives can possess anti-inflammatory properties. For example:

  • Inhibition of Inflammatory Mediators : Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models . The mechanism often involves modulation of pathways such as NF-kB signaling.

Anticancer Potential

The anticancer activity of triazole derivatives has also been explored:

  • Cell Proliferation Inhibition : Studies indicate that certain triazole compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanistic Insights : The anticancer effects are often attributed to the inhibition of specific kinases or pathways involved in tumor growth and metastasis.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with bromomethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research :
    Another research effort focused on assessing the anti-inflammatory potential of a new class of triazoles. The findings demonstrated significant inhibition of inflammatory markers in animal models treated with these compounds .

Data Tables

Activity TypeTested Strains/CellsMIC/IC50 ValuesReference
AntibacterialE. coli0.25 - 8 mg/mL
S. aureus0.5 - 9.5 mg/mL
AntifungalC. albicansNot specified
Anti-inflammatoryCytokine productionSignificant reduction
AnticancerVarious cancer cell linesIC50 values < 10 µM

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